molecular formula C7H8N2O2 B12364975 5-prop-2-enyl-1H-pyrimidine-4,6-dione

5-prop-2-enyl-1H-pyrimidine-4,6-dione

Cat. No.: B12364975
M. Wt: 152.15 g/mol
InChI Key: XTLQDEWCCDJOLR-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- is a heterocyclic compound that features a pyrimidinone core with hydroxy and propenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 4-aryl-6-trifluoromethyl-2H-pyran-2-ones with sodium hydroxide followed by acidification to yield the respective 6-hydroxy-5,6-dihydro derivatives . Another method includes the reaction of 4-aryl-6-trifluoromethyl-2H-pyran-2-ones with hydrazine and hydroxylamine, which leads to the formation of N-substituted 6-hydroxy-5,6-dihydro-2-pyridones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydroxy and propenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrazine, hydroxylamine, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include 6-hydroxy-5,6-dihydro derivatives and N-substituted 6-hydroxy-5,6-dihydro-2-pyridones .

Scientific Research Applications

4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and propenyl groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- include:

Uniqueness

The uniqueness of 4(3H)-Pyrimidinone, 6-hydroxy-5-(2-propen-1-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and propenyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-prop-2-enyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4-5H,1,3H2,(H,8,9,10,11)

InChI Key

XTLQDEWCCDJOLR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)NC=NC1=O

Origin of Product

United States

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